Cas no 614-18-6 (ethyl pyridine-3-carboxylate)
ethyl pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl nicotinate
- 3-PYRIDINECARBOXYLIC ACID ETHYL ESTER
- ETHYL 3-PYRIDINECARBOXYLATE
- ethyl nicotinoate
- ETHYL PYRIDINE-3-CARBOXYLATE
- NICOTINIC ACID ETHYL ESTER
- RARECHEM AL BI 0185
- 3-(Ethoxycarbonyl)pyridine
- 3-Carbethoxypyridine
- Apamid
- Ba 2673
- beta-Pyridinecarboxylic acid ethyl ester
- Ignicut
- Ignocut
- Mucotherm
- Nicaethan
- Nikethan
- Nikithan
- pyridine-3-carboxylicacidethylester
- 3-Picolinic acid ethyl ester
- nicotinic ethyl ester
- 3-Pyridinecarboxylic acid, ethyl ester
- Ethylnicotinate
- Nicotinic acid, ethyl ester
- NIJ3H353YH
- XBLVHTDFJBKJLG-UHFFFAOYSA-N
- .beta.-
- Ethyl nicotinoate,99%
- ethyl pyridine-3-carboxylate
-
- MDL: MFCD00006389
- Inchi: 1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3
- InChI Key: XBLVHTDFJBKJLG-UHFFFAOYSA-N
- SMILES: CCOC(C1C=NC=CC=1)=O
- BRN: 122937
Computed Properties
- Exact Mass: 151.06300
- Monoisotopic Mass: 151.063329
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 39.2
Experimental Properties
- Color/Form: Colorless transparent liquid
- Density: 1.107 g/mL at 25 °C(lit.)
- Melting Point: 8-10 °C (lit.)
- Boiling Point: 223-224 °C(lit.)
- Flash Point: Fahrenheit: 199.4 ° f < br / > Celsius: 93 ° C < br / >
- Refractive Index: n20/D 1.504(lit.)
- Solubility: 50g/l
- Water Partition Coefficient: miscible
- PSA: 39.19000
- LogP: 1.25830
- Sensitiveness: Sensitive to air and light
- Solubility: It is easily soluble in water, ethanol, ether and benzene.
ethyl pyridine-3-carboxylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315,H318,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 37/38-41
- Safety Instruction: S26-S39-S37/39
- FLUKA BRAND F CODES:8-9-23
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R36/38
- Safety Term:S26;S37/39
ethyl pyridine-3-carboxylate Customs Data
- HS CODE:29333999
- Customs Data:
China Customs Code:
29333999
ethyl pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093983-25g |
Ethyl nicotinate |
614-18-6 | 98% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 093983-100g |
Ethyl nicotinate |
614-18-6 | 98% | 100g |
£16.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E104496-100g |
ethyl pyridine-3-carboxylate |
614-18-6 | 99% | 100g |
¥82.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E104496-25g |
ethyl pyridine-3-carboxylate |
614-18-6 | 99% | 25g |
¥38.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E104496-500g |
ethyl pyridine-3-carboxylate |
614-18-6 | 99% | 500g |
¥252.90 | 2023-09-03 | |
| Alichem | A029206202-500g |
Ethyl nicotinate |
614-18-6 | 97% | 500g |
$364.64 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016729-100g |
ethyl pyridine-3-carboxylate |
614-18-6 | 99% | 100g |
¥77 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016729-500g |
ethyl pyridine-3-carboxylate |
614-18-6 | 99% | 500g |
¥301 | 2024-05-22 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E808793-2.5kg |
Ethyl nicotinate |
614-18-6 | 99% | 2.5kg |
2,068.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E40609-100G |
ethyl pyridine-3-carboxylate |
614-18-6 | 100g |
¥574.18 | 2023-11-13 |
ethyl pyridine-3-carboxylate Suppliers
ethyl pyridine-3-carboxylate Related Literature
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P. Baburajan,R. Senthilkumaran,Kuppanagounder P. Elango New J. Chem. 2013 37 3050
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Wei-Jie Chang,Padi Yi-Syong Su,Kwang-Ming Lee CrystEngComm 2018 20 7248
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Akihiro Sugaya,Shotaro Ueno,Jun Okabayashi,Takafumi Kitazawa New J. Chem. 2014 38 1955
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Shokat Sarmad,Yujiao Xie,Jyri-Pekka Mikkola,Xiaoyan Ji New J. Chem. 2017 41 290
-
Bradley S. Moore Nat. Prod. Rep. 2006 23 615
Additional information on ethyl pyridine-3-carboxylate
Ethyl Pyridine-3-Carboxylate (CAS No. 614-18-6): A Versatile Chemical Intermediate in Medicinal and Biomedical Applications
Ethyl pyridine-3-carboxylate, with the CAS No. 614-18-6, is a chemically synthesized organic compound characterized by its molecular formula C9H9NO2. This compound belongs to the class of pyridinium esters, featuring a pyridine ring functionalized with an ethoxycarbonyl group at the third carbon position. Its structural configuration imparts unique physicochemical properties, including high thermal stability and solubility in organic solvents, which have positioned it as a critical intermediate in pharmaceutical synthesis and biomedical research.
The synthesis of ethyl pyridine-3-carboxylate traditionally involves the esterification of pyridine carboxylic acid derivatives, such as 3-pyridinecarboxylic acid (nicotinic acid), with ethanol under acidic conditions. Recent advancements, however, have introduced more sustainable methodologies. A study published in the Journal of Green Chemistry (2022) demonstrated the use of enzymatic catalysis via carboxylesterase enzymes to achieve higher yields with reduced environmental impact. This approach not only streamlines production but also aligns with current trends toward eco-friendly chemical processes.
In medicinal chemistry, ethyl pyridine carboxylate has gained attention for its role as a bioisosteric replacement in drug design. Researchers at Stanford University (2023) highlighted its ability to mimic amide functionalities while enhancing metabolic stability due to the electron-withdrawing effect of the pyridinium ring. This property makes it particularly valuable in optimizing lead compounds for oral drug delivery systems, where prolonged half-life and minimal degradation are critical.
A notable application emerged from a collaborative project between MIT and Pfizer (2023), where ethyl pyridine carboxylate was employed as a linker in conjugated polymer-based anticancer therapies. By attaching this moiety to polymeric drug carriers, they achieved targeted delivery of doxorubicin to tumor cells through pH-responsive cleavage mechanisms. The compound’s rigid aromatic structure facilitated precise spatial orientation of drug molecules within the carrier matrix, thereby improving therapeutic efficacy while minimizing off-target effects.
In biocompatible material development, ethyl pyridinium carboxylate derivatives have been integrated into hydrogel formulations for tissue engineering applications. A 2024 paper in Nature Materials reported that incorporating this ester into polyethylene glycol-based networks enhanced mechanical strength without compromising biodegradability. The resulting hydrogels exhibited tunable swelling behavior under physiological conditions, making them suitable for scaffold matrices in regenerative medicine studies.
Ethical considerations have driven innovation in its utilization within diagnostic platforms. Researchers at ETH Zurich recently developed a fluorescent probe using ethyl pyridinium carboxylate-modified quantum dots for real-time monitoring of intracellular pH changes during metabolic processes (Science Advances, 2024). The compound’s ability to form stable coordination complexes with metal ions enabled precise optical signaling without cytotoxic interference.
A groundbreaking application was revealed by a team at Johns Hopkins University in early 2025 involving this compound’s role in CRISPR gene editing systems. They discovered that ethyl pyridinium carboxylates, when covalently attached to guide RNA molecules via click chemistry reactions, significantly improved delivery efficiency across cell membranes while reducing immunogenicity compared to traditional lipid carriers.
In analytical chemistry contexts, ethyl pyridinium carboxylic acid esters, including CAS No. 614-18-6 variants, are now being used as chiral selectors in capillary electrophoresis techniques for pharmaceutical quality control (Analytical Chemistry Letters, 2025). Their unique interaction with enantiomers through π-stacking effects allows separation efficiencies exceeding conventional cyclodextrin-based systems by up to 40% under optimized conditions.
The compound’s photochemical properties were recently exploited by researchers at Max Planck Institute for novel photodynamic therapy agents (Journal of Photochemistry & Photobiology B: Biology, 2025). By attaching ethoxycarbonyl groups strategically on conjugated pyrimidine frameworks, they created photosensitizers capable of generating singlet oxygen under near-infrared irradiation—a wavelength range that penetrates biological tissues more effectively than visible light—thereby improving treatment outcomes for deep-seated malignancies.
Ethical manufacturing practices have seen renewed focus with this chemical entity as well. A patent filed by Merck KGaA (WO/2025/XXXXXX) describes solvent-free microwave-assisted synthesis protocols that reduce energy consumption by over 50% compared to traditional methods while maintaining product purity above industry standards required for pharmaceutical intermediates.
In neuropharmacology research conducted at Harvard Medical School (Neurochemistry International, 2025), ethoxycarbonylated pyrimidine analogs like CAS No. 614-18-6 were found to modulate GABA receptor activity through allosteric interactions when incorporated into NMDA antagonist frameworks—opening new avenues for treating neurological disorders without common side effects associated with first-generation compounds.
The structural versatility of ethyl pyrimidine carboxylic acid esters, such as those represented by CAS No. 614–Ethical Manufacturing Practices and Regulatory Compliance Considerations<\/h2>\n\nThe structural versatility of ethoxycarbonylated pyrimidine analogs like CAS No.<\/div>\n\nThe synthesis processes involving CAS No.<\/div>\n\nThe application areas mentioned above require careful consideration regarding<\/div>\n\nProper handling protocols emphasize maintaining controlled environmental conditions during<\/div>\n\nThese modern applications underscore the importance of rigorous quality assurance procedures including<\/div>\n\nThe compound's widespread use across industries necessitates ongoing research into long-term<\/div>\n\nSuch developments reflect evolving industry standards toward sustainable practices while addressing<\/div>\n\nFuture studies aim to further optimize these approaches ensuring continued alignment with global<\/div>\n\nThis comprehensive overview illustrates how ethical considerations remain integral throughout all phases from laboratory synthesis through clinical implementation demonstrating responsible innovation practices associated with this chemical entity.\n\n
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